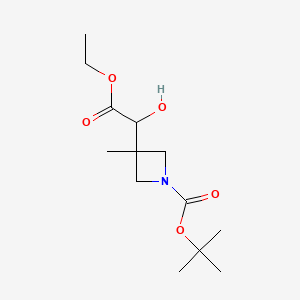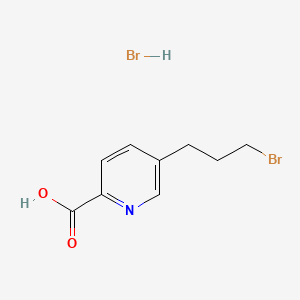![molecular formula C7H12ClNO B13454563 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-7-azaspiro[44]non-3-enehydrochloride is a compound that belongs to the class of spiro-heterocycles These compounds are characterized by a unique spirocyclic structure, which includes a nitrogen and an oxygen atom within the ring system
Métodos De Preparación
The synthesis of 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of a suitable lactone with an amine under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development and biochemical research.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a modulation of biological processes. For example, it has been shown to inhibit endothelial migration induced by vascular endothelial growth factor, which is crucial in angiogenesis .
Comparación Con Compuestos Similares
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride can be compared with other similar spirocyclic compounds, such as:
Azaspirene: This compound also contains a spirocyclic structure and has been studied for its angiogenesis inhibitory properties.
Pseurotins: These compounds possess a similar spirocyclic ring system and have shown inhibitory effects on chitin synthase.
Synerazol: Another spirocyclic compound with structural similarities, known for its unique biological activities.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various scientific fields.
Propiedades
Fórmula molecular |
C7H12ClNO |
|---|---|
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
1-oxa-7-azaspiro[4.4]non-3-ene;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-7(9-5-1)3-4-8-6-7;/h1-2,8H,3-6H2;1H |
Clave InChI |
VAWDEDPSXPRPRW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12C=CCO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


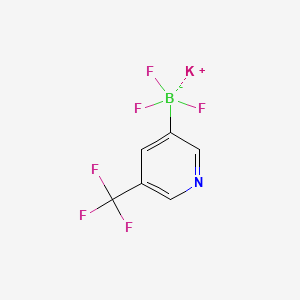
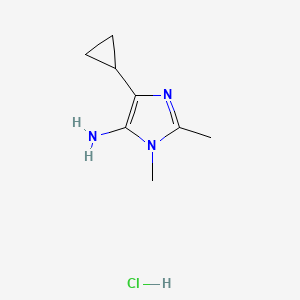
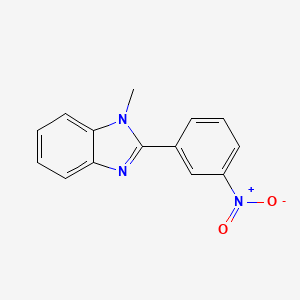
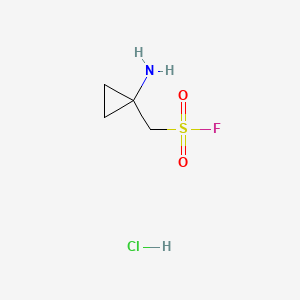
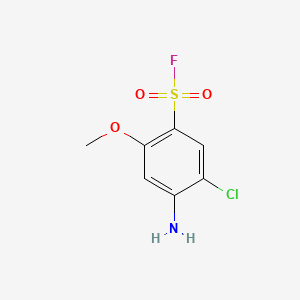
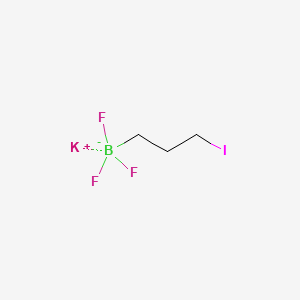

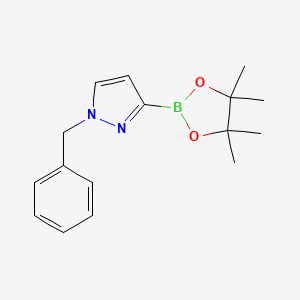
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
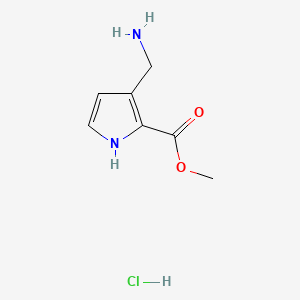

![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
